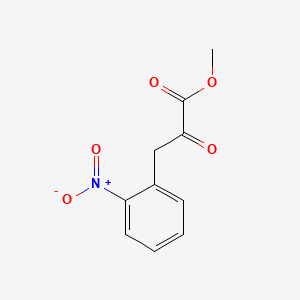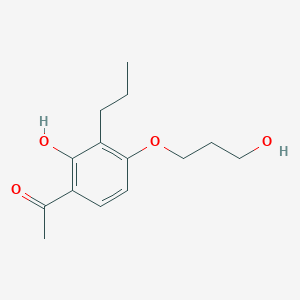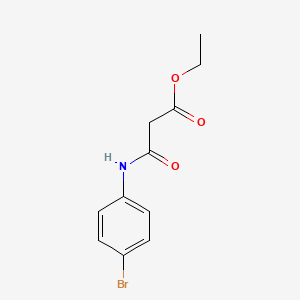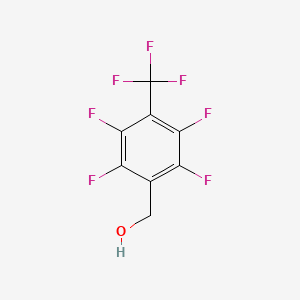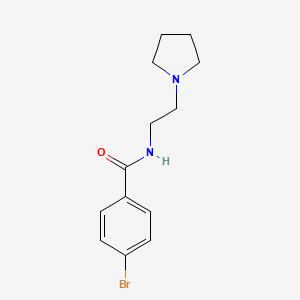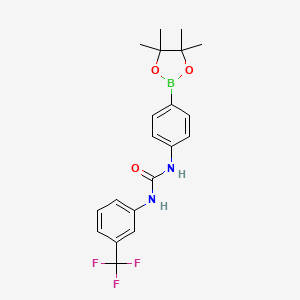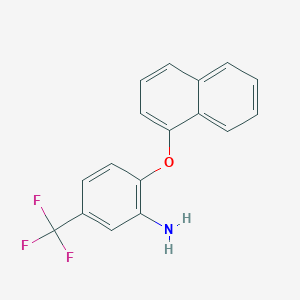
2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C17H12F3NO and a molecular weight of 303.28 .
Molecular Structure Analysis
The molecular structure of “4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline” can be represented by the SMILES notation: C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F .Chemical Reactions Analysis
While specific chemical reactions involving “4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline” are not available, a related process involves the catalytic protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
The synthesis and cyclocondensation reactions of 2-(azolyl)anilines, which are closely related to the subject compound, have been studied extensively. These compounds act as effective 1,5-nucleophiles in cyclocondensation reactions, offering a foundation for exploring the chemical behavior and applications of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline derivatives. Additionally, the biological activity of these derivatives has been reported, indicating a potential for medicinal and scientific applications (Antypenko et al., 2017).
Medicinal Chemistry and Drug Development
Heterocyclic naphthalimides, structurally related to the compound of interest, have shown extensive potential in medicinal applications. These compounds interact with various biological targets via noncovalent bonds, displaying activities across a spectrum of therapeutic areas, including anticancer, antibacterial, and antiviral applications. Some naphthalimide derivatives have progressed to clinical trials, underscoring their significance in drug discovery and development (Gong et al., 2016).
Environmental and Industrial Applications
The reactivity of aniline derivatives with CO2 has been explored for the synthesis of azole compounds, offering insights into green chemistry applications. This methodology not only provides a route to valuable chemicals from an abundant resource but also highlights the environmental benefits of utilizing CO2 as a feedstock in organic synthesis (Vessally et al., 2017).
Analytical and Diagnostic Tools
The interaction of ionic liquids with various solutes, including aromatic compounds, has been reviewed, presenting the potential of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline and its analogs in enhancing solubility and stability for analytical applications. Such studies contribute to the development of alternative solvents with tunable properties, useful in separation technologies and analytical chemistry (Visak et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)12-8-9-16(14(21)10-12)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWHIPFREBWQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



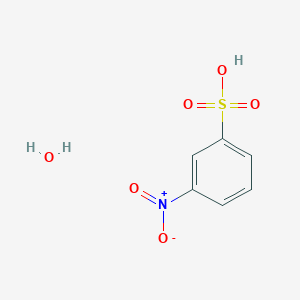
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)

![(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155213.png)
![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)

